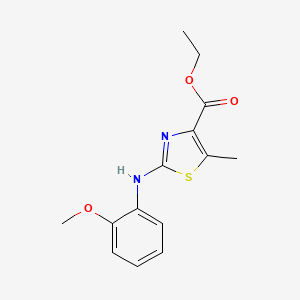

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Overview

Description

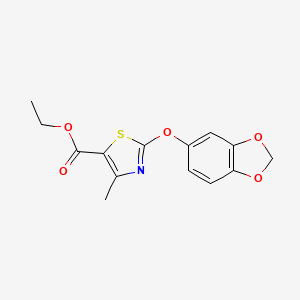

The compound “2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing both sulfur and nitrogen atoms. The compound also has an ester functional group, which is often found in fats and oils .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. Without specific data, it’s difficult to provide an analysis .Scientific Research Applications

Synthetic Methodologies and Chemical Structures

Synthesis of Aminothiazole Derivatives

The reaction of acylamino cyanoesters with specific disulfides leads to the formation of aminothiazole derivatives, showcasing a method for constructing thiazole rings with potential applications in pharmaceutical synthesis (Golankiewicz et al., 1985). This research highlights the versatility of thiazole derivatives in synthetic chemistry, which could extend to the compound for its structural similarities.

Crystal Structure Analysis

Studies involving the X-ray crystallographic analysis of similar compounds have provided detailed insights into their molecular structures, indicating the significance of such analyses in understanding compound behaviors and designing functional materials (Wang & Dong, 2009). The precise structure elucidation can guide the development of novel compounds with desired properties.

Potential Applications in Drug Discovery

- Leukotriene D4 Antagonists: Research into benzoheterocyclic compounds, including those with aminothiazole and oxazole rings, has led to the development of molecules with potential as leukotriene D4 antagonists, indicating possible therapeutic applications in treating inflammatory conditions (Musser et al., 1987). Such studies hint at the therapeutic potential of structurally related compounds in the management of asthma and other inflammatory diseases.

Chemical Reactivity and Modification

- Reactivity with Dinucleophiles: The interaction of ethyl or methyl esters of dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride showcases the reactivity of these compounds towards nucleophiles, resulting in the formation of isoxazole derivatives (Schenone et al., 1991). This reflects the potential for chemical modification of the core structure to explore new biological activities or material properties.

Antibacterial Activity

- Synthesis and Antibacterial Activity: Research has also focused on the synthesis of thiazole derivatives with evaluation of their antibacterial properties, suggesting a pathway towards discovering new antibiotics or chemotherapeutic agents (Iradyan et al., 2014). The potential antibacterial activity of similar compounds underscores the importance of such chemical entities in addressing global health challenges.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 2-(2-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-7-5-6-8-11(10)18-3/h5-8H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACNHWUHGAAFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1411895.png)